molecular formula C7H15NO B1525440 4-(Cyclopropylamino)butan-1-ol CAS No. 1250094-38-2

4-(Cyclopropylamino)butan-1-ol

Cat. No. B1525440
M. Wt: 129.2 g/mol
InChI Key: SGVSGIKGXAFXQZ-UHFFFAOYSA-N
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Description

“4-(Cyclopropylamino)butan-1-ol” is a chemical compound with the molecular formula C7H15NO . It is also known as 4-(cyclopropylamino)butan-1-ol hydrochloride . The molecular weight of the hydrochloride form is 165.66 .


Molecular Structure Analysis

The InChI code for “4-(Cyclopropylamino)butan-1-ol” is 1S/C7H15NO.ClH/c9-6-2-1-5-8-7-3-4-7;/h7-9H,1-6H2;1H . This indicates that the molecule consists of a butan-1-ol backbone with a cyclopropylamino group attached to the fourth carbon .


Physical And Chemical Properties Analysis

“4-(Cyclopropylamino)butan-1-ol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Metabolic Engineering for Biochemical Production

Researchers have demonstrated the possibility of metabolic engineering in Escherichia coli for the direct production of 1,4-butanediol (BDO), a valuable polymer precursor, from renewable carbohydrate feedstocks. This breakthrough indicates potential pathways for the biosynthesis of BDO and other chemicals, possibly involving or analogous to 4-(Cyclopropylamino)butan-1-ol, showcasing the shift towards sustainable chemical production (Yim et al., 2011).

Catalytic Synthesis of Amino Alcohols

The catalytic hydrogenation of Schiff bases to produce (S)-(+)-2-(N-benzylamino)butan-1-ol, a chiral 1,2-amino alcohol, highlights the role of 4-(Cyclopropylamino)butan-1-ol analogs in synthesizing resolving agents for optically active compounds. This method emphasizes the importance of such compounds in the pharmaceutical and chemical industries for producing enantiomerically pure substances (Hegedüs et al., 2015).

Biotransformation in Plant Systems

A study on Atropa belladonna hairy root cultures biotransforming betuligenol into raspberry ketone and a glucosylated product demonstrates the potential of plant-based systems in converting simple chemical precursors into valuable cosmaceutical and pharmaceutical derivatives. This research showcases the versatility of biotransformation processes, potentially including compounds related to 4-(Cyclopropylamino)butan-1-ol (Srivastava et al., 2013).

Ionic Liquids in Enzymatic Reactions

The use of ionic liquids for enantioselective esterification reactions, specifically the esterification of (R,S)-2-chloropropanoic acid with butan-1-ol, highlights a novel approach to conducting chemical reactions in non-traditional solvents. This study illuminates the potential for ionic liquids to facilitate biochemical reactions involving or related to 4-(Cyclopropylamino)butan-1-ol, improving efficiency and selectivity (Gubicza et al., 2003).

Synthetic Biology for Commodity Chemicals

The engineering of Escherichia coli for autonomous production of 1,4-butanediol via a de novo biosynthesis pathway represents a significant advance in synthetic biology. This study not only showcases the potential for microbial production of commodity chemicals but also hints at broader applications for related molecules like 4-(Cyclopropylamino)butan-1-ol in industrial biotechnology (Liu & Lu, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .

properties

IUPAC Name

4-(cyclopropylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-2-1-5-8-7-3-4-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVSGIKGXAFXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylamino)butan-1-ol

CAS RN

1250094-38-2
Record name 4-(cyclopropylamino)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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